

Fmoc-Lys-OMe·HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Lys-OMe.HCl*

Cat. No.: *B3029958*

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This technical guide provides an in-depth overview of Fmoc-Lys-OMe·HCl, a critical amino acid derivative for peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, molecular properties, and its application in solid-phase peptide synthesis (SPPS), complete with a detailed experimental workflow.

Core Compound Specifications

Fmoc-Lys-OMe·HCl, systematically named (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, is a lysine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified as a methyl ester.^[1] The hydrochloride salt enhances the compound's stability and solubility.

A summary of its key quantitative data is presented in the table below:

Property	Value	References
Molecular Formula	C ₂₂ H ₂₇ ClN ₂ O ₄	[1] [2] [3] [4] [5]
Molecular Weight	418.91 g/mol	[1] [2] [3] [6]
CAS Number	847658-45-1	[1] [2] [3]
Appearance	White to off-white solid/powder	[2] [3]
Purity	≥97%	[1] [5]
Melting Point	125 - 127 °C	[3]

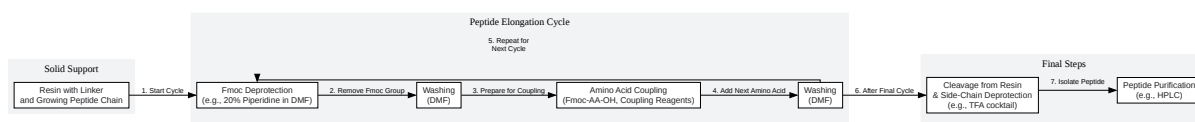
Application in Solid-Phase Peptide Synthesis

Fmoc-Lys-OMe·HCl is a fundamental building block in Fmoc-based solid-phase peptide synthesis, a technique that enables the stepwise assembly of amino acids to form a desired peptide sequence on a solid support. The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, to allow for the coupling of the next amino acid in the sequence.

The use of Fmoc-protected amino acids like Fmoc-Lys-OMe·HCl offers several advantages, including the mild deprotection conditions, which preserve acid-labile side-chain protecting groups and the linkage to the solid support.

Experimental Workflow: Solid-Phase Peptide Synthesis

The following diagram illustrates the typical workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Lys-OMe·HCl, into a growing peptide chain during solid-phase peptide synthesis.



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Fmoc Solid-Phase Peptide Synthesis Workflow

Detailed Experimental Protocol: General Fmoc-SPPS Cycle

This protocol outlines the key steps for the incorporation of an Fmoc-protected amino acid into a peptide sequence on a solid support.

1. Resin Swelling:

- The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.

2. Fmoc Deprotection:

- The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF.
- This reaction is typically carried out for a short period (e.g., 5-10 minutes) and may be repeated to ensure complete deprotection.

3. Washing:

- Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

4. Amino Acid Coupling:

- The next Fmoc-protected amino acid (e.g., Fmoc-Lys-OMe-HCl) is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.
- The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) to form the new peptide bond.

5. Washing:

- After the coupling reaction, the resin is washed again with DMF to remove any unreacted reagents and byproducts.

6. Repetition of the Cycle:

- Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection:

- Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
- This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[\[3\]](#)

8. Peptide Purification:

- The crude peptide is precipitated, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a foundational understanding of Fmoc-Lys-OMe-HCl and its application in peptide synthesis. For specific applications, optimization of coupling times, reagents, and cleavage cocktails may be necessary.

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- To cite this document: BenchChem. [Fmoc-Lys-OMe·HCl: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029958#fmoc-lys-ome-hcl-structure-and-molecular-weight]

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